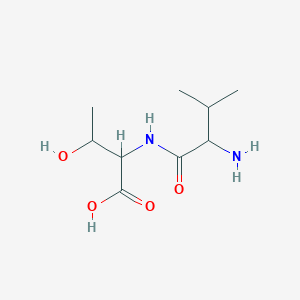

Valylthreonine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

バリルスレオニンは、バリンとスレオニンのアミノ酸で構成されるジペプチドです。これは、タンパク質の消化または異化作用中に生成される中間産物です。 バリルスレオニンなどのジペプチドは、タンパク質合成や代謝を含むさまざまな生物学的プロセスに不可欠です .

2. 製法

合成ルートと反応条件: バリルスレオニンは、ペプチドカップリング反応によって合成できます。一般的な方法の1つは、ジシクロヘキシルカルボジイミド(DCC)などのカルボジイミド試薬を使用して、バリンとスレオニンの間にペプチド結合を形成することを伴います。この反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、穏やかな条件下で行われます。

工業的生産方法: 工業的な環境では、バリルスレオニンは固相ペプチド合成(SPPS)を使用して生産できます。この方法は、最初のアミノ酸(バリン)を固体樹脂に固定し、カップリング試薬を使用して2番目のアミノ酸(スレオニン)を順次添加することを伴います。最終生成物は、その後樹脂から切断され、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製されます。

準備方法

Synthetic Routes and Reaction Conditions: Valylthreonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between valine and threonine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (valine) to a solid resin and sequentially adding the second amino acid (threonine) using coupling reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

反応の種類: バリルスレオニンは、次のようなさまざまな化学反応を受けることができます。

酸化: スレオニンのヒドロキシル基は、ケトンを形成するために酸化される可能性があります。

還元: ペプチド結合のカルボニル基は、アルコールに還元される可能性があります。

置換: バリンのアミノ基は、求核置換反応に関与することができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO₄)または過酸化水素(H₂O₂)などの試薬を酸性条件下で。

還元: 水素化ホウ素ナトリウム(NaBH₄)または水素化アルミニウムリチウム(LiAlH₄)などの試薬。

置換: アミンまたはチオールなどの求核剤を塩基性条件下で。

主要な生成物:

酸化: ケトジペプチドの形成。

還元: アルコールジペプチドの形成。

置換: 側鎖が修飾された置換ジペプチドの形成。

4. 科学研究における用途

バリルスレオニンは、科学研究にいくつかの用途があります。

化学: 反応機構を理解し、合成ルートを最適化するために、ペプチド合成研究におけるモデル化合物として使用されます。

生物学: タンパク質代謝における役割と、特定の代謝性疾患の潜在的なバイオマーカーとして研究されています。

医学: 筋肉の成長と修復を促進する役割など、潜在的な治療効果について調査されています。

工業: 医薬品や栄養補助食品用の特殊なペプチドの製造に使用されています。

科学的研究の応用

Valylthreonine has several applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.

Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.

Medicine: Investigated for its potential therapeutic effects, including its role in promoting muscle growth and repair.

Industry: Utilized in the production of specialized peptides for pharmaceuticals and nutraceuticals.

作用機序

バリルスレオニンは、主にタンパク質合成と代謝への関与を通じて効果を発揮します。これは、ペプチド結合の形成と加水分解を触媒するさまざまな酵素の基質として機能します。 分子標的には、バリルスレオニンをより大きなタンパク質構造に組み込むか、個々のアミノ酸に分解する役割を果たすリボソームとプロテアーゼが含まれます .

6. 類似の化合物との比較

バリルスレオニンは、次のような他のジペプチドと比較できます。

バリルグリシン: バリンとグリシンで構成されており、構造がより単純で代謝経路が異なります。

バリルセリン: バリンとセリンで構成されており、スレオニンと同様にヒドロキシル基を持っていますが、反応性と生物学的機能が異なります。

バリルアラニン: バリンとアラニンで構成されており、スレオニンに存在するヒドロキシル基がありません。そのため、化学的性質と用途が異なります。

バリルスレオニンは、分岐鎖アミノ酸(バリン)とヒドロキシル含有アミノ酸(スレオニン)の両方が存在するため、独特の化学反応性と生物学的役割を持っています .

類似化合物との比較

Valylthreonine can be compared with other dipeptides such as:

Valylglycine: Composed of valine and glycine, it has a simpler structure and different metabolic pathways.

Valylserine: Composed of valine and serine, it has a hydroxyl group similar to threonine but differs in its reactivity and biological functions.

Valylalanine: Composed of valine and alanine, it lacks the hydroxyl group present in threonine, leading to different chemical properties and applications.

This compound is unique due to the presence of both a branched-chain amino acid (valine) and a hydroxyl-containing amino acid (threonine), which confer distinct chemical reactivity and biological roles .

特性

分子式 |

C9H18N2O4 |

|---|---|

分子量 |

218.25 g/mol |

IUPAC名 |

2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) |

InChIキー |

GVRKWABULJAONN-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。